molecular formula C19H15IN4 B14446069 (E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene CAS No. 78818-69-6

(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene

Cat. No.: B14446069
CAS No.: 78818-69-6
M. Wt: 426.3 g/mol
InChI Key: LKGOCJYDIIKJFW-UHFFFAOYSA-N
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Description

(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene typically involves multiple steps, starting with the preparation of the iodophenyl and phenylhydrazinylidene precursors. One common method involves the iodination of a phenyl compound followed by the formation of the hydrazone through the reaction of phenylhydrazine with an aldehyde or ketone. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene is unique due to its specific structural features, such as the presence of both iodophenyl and phenylhydrazinylidene groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-anilino-N-(4-iodophenyl)iminobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGOCJYDIIKJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742440
Record name (E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78818-69-6
Record name (E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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